molecular formula C9H14N2 B14448750 1,1,2-Trimethyl-2-phenylhydrazine CAS No. 76579-56-1

1,1,2-Trimethyl-2-phenylhydrazine

Cat. No.: B14448750
CAS No.: 76579-56-1
M. Wt: 150.22 g/mol
InChI Key: OVFYGRVXSBSBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trimethyl-2-phenylhydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethyl-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with acetone under acidic conditions. The reaction typically proceeds as follows:

  • Phenylhydrazine is mixed with acetone in the presence of an acid catalyst.
  • The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate additional purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethyl-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

1,1,2-Trimethyl-2-phenylhydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-2-phenylhydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to specific biological outcomes.

Comparison with Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    1,1-Dimethylhydrazine: Another hydrazine compound with different substituents.

    2,4,6-Trimethylphenylhydrazine: A structurally related compound with additional methyl groups.

Uniqueness: 1,1,2-Trimethyl-2-phenylhydrazine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of methyl and phenyl groups provides a balance of stability and reactivity, making it valuable in various research and industrial contexts.

Properties

CAS No.

76579-56-1

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1,1,2-trimethyl-2-phenylhydrazine

InChI

InChI=1S/C9H14N2/c1-10(2)11(3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

OVFYGRVXSBSBQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.